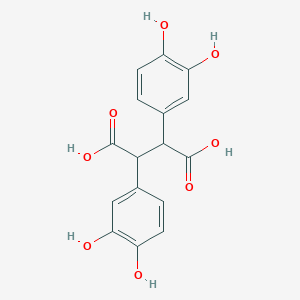
2,2'-(1,1'-Binaphthyl-2,2'-diyl)bis(7-tert-butylquinolin-8-OL)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,1’-Binaphthyl-2,2’-diyl)bis(7-tert-butylquinolin-8-OL): is a complex organic compound with the molecular formula C46H40N2O2 . It is known for its unique structural properties, which include two naphthyl groups and two quinolinol groups, each substituted with a tert-butyl group. This compound is often used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,1’-Binaphthyl-2,2’-diyl)bis(7-tert-butylquinolin-8-OL) typically involves the following steps:
Formation of the Binaphthyl Core: The binaphthyl core can be synthesized through a coupling reaction of two naphthalene derivatives.
Introduction of Quinolinol Groups: The quinolinol groups are introduced through a series of substitution reactions, where the naphthyl groups are reacted with quinoline derivatives.
Addition of tert-Butyl Groups: The tert-butyl groups are added via alkylation reactions, typically using tert-butyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinol groups, forming quinone derivatives.
Reduction: Reduction reactions can convert the quinolinol groups to quinoline, altering the compound’s electronic properties.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups, modifying the compound’s steric and electronic characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Quinoline derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions, including asymmetric hydrogenation and cross-coupling reactions.
Material Science: It is employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in cancer treatment.
Biological Probes: It is used in the development of fluorescent probes for imaging and diagnostic applications.
Industry:
Polymer Chemistry: The compound is used in the synthesis of high-performance polymers with enhanced thermal and mechanical properties.
Electronics: It is utilized in the fabrication of organic electronic devices, including transistors and photovoltaic cells.
作用機序
The mechanism of action of 2,2’-(1,1’-Binaphthyl-2,2’-diyl)bis(7-tert-butylquinolin-8-OL) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion.
類似化合物との比較
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Known for its use in asymmetric catalysis.
1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate: Used as a chiral Brønsted acid catalyst.
2,2’-Bis(2-oxazoline): Employed in polymerization reactions.
Uniqueness: 2,2’-(1,1’-Binaphthyl-2,2’-diyl)bis(7-tert-butylquinolin-8-OL) is unique due to its combination of naphthyl and quinolinol groups, which provide both rigidity and flexibility. The tert-butyl groups enhance its solubility and stability, making it a versatile compound in various applications.
特性
分子式 |
C46H40N2O2 |
|---|---|
分子量 |
652.8 g/mol |
IUPAC名 |
7-tert-butyl-2-[1-[2-(7-tert-butyl-8-hydroxyquinolin-2-yl)naphthalen-1-yl]naphthalen-2-yl]quinolin-8-ol |
InChI |
InChI=1S/C46H40N2O2/c1-45(2,3)35-23-17-29-19-25-37(47-41(29)43(35)49)33-21-15-27-11-7-9-13-31(27)39(33)40-32-14-10-8-12-28(32)16-22-34(40)38-26-20-30-18-24-36(46(4,5)6)44(50)42(30)48-38/h7-26,49-50H,1-6H3 |
InChIキー |
FLNAZOHZCASGKA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C2=C(C=C1)C=CC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=NC8=C(C=CC(=C8O)C(C)(C)C)C=C7)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


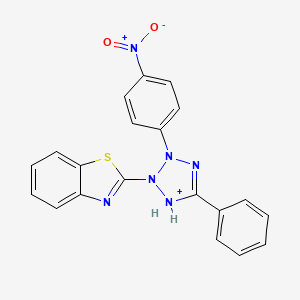
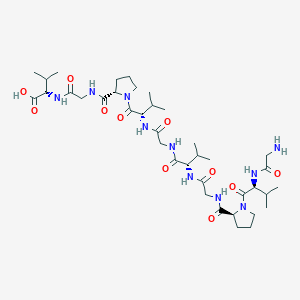
![4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one](/img/structure/B12527230.png)
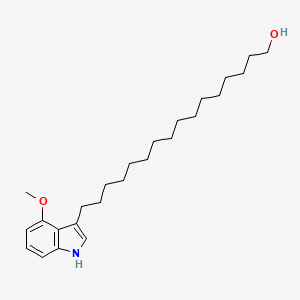
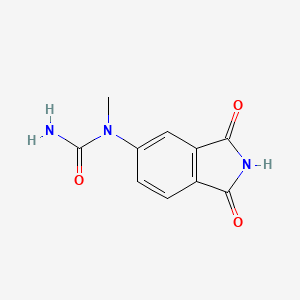
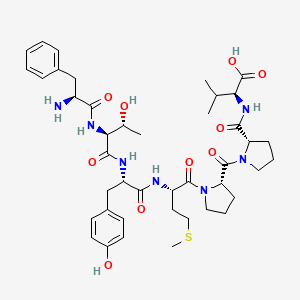
![4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B12527253.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide](/img/structure/B12527261.png)
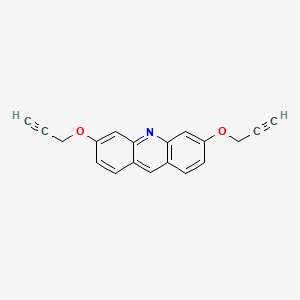
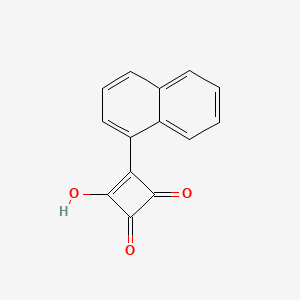
![[3,5-Bis(4-methylphenyl)phenyl]boronic acid](/img/structure/B12527268.png)
![2-({2-[(Oxan-2-yl)oxy]ethyl}sulfanyl)ethan-1-ol](/img/structure/B12527273.png)
![1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl-](/img/structure/B12527284.png)
